An In-depth Technical Guide to Methyl 6-amino-3-chloropicolinate: Synthesis and Properties
An In-depth Technical Guide to Methyl 6-amino-3-chloropicolinate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-amino-3-chloropicolinate is a key heterocyclic building block with significant applications in the agrochemical and pharmaceutical industries. Its unique substitution pattern on the pyridine ring imparts distinct chemical properties that make it a valuable precursor for the synthesis of a range of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 6-amino-3-chloropicolinate, with a focus on detailed experimental protocols and the logical relationships in its synthetic utility.
Chemical Properties and Data
Methyl 6-amino-3-chloropicolinate is a stable, solid organic compound. The following tables summarize its key physical, chemical, and spectroscopic properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1256835-20-7 | N/A |
| Molecular Formula | C₇H₇ClN₂O₂ | N/A |
| Molecular Weight | 186.60 g/mol | N/A |
| Appearance | Light brown to orange solid | N/A |
| Purity | Typically ≥97% | N/A |
| Storage | Room temperature, protected from light, in an inert atmosphere. | N/A |
Table 2: Predicted Physicochemical Data
| Property | Value | Source |
| Boiling Point | 344.2 ± 37.0 °C | N/A |
| Density | 1.384 ± 0.06 g/cm³ | N/A |
| pKa | 1.19 ± 0.10 | N/A |
Synthesis of Methyl 6-amino-3-chloropicolinate
The primary and most direct route for the synthesis of Methyl 6-amino-3-chloropicolinate is the esterification of its corresponding carboxylic acid, 6-amino-3-chloropicolinic acid. Two common and effective methods for this transformation are detailed below.
Experimental Protocol 1: Esterification using Thionyl Chloride in Methanol
This method is a classic and widely used procedure for the esterification of carboxylic acids, particularly those with amine functionalities which are protected in situ by the generated HCl.
Reaction Scheme:
Figure 1: Esterification of 6-amino-3-chloropicolinic acid.
Materials:
-
6-amino-3-chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-amino-3-chloropicolinic acid (1.0 equivalent) in anhydrous methanol (5-10 mL per gram of carboxylic acid).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0 °C. Slowly and carefully add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride. c. To the resulting residue, cautiously add crushed ice and then slowly neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. d. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude Methyl 6-amino-3-chloropicolinate. c. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Experimental Protocol 2: Steglich Esterification using DCC and DMAP
The Steglich esterification is a milder method that is particularly useful for substrates that are sensitive to acidic conditions. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3]
Reaction Scheme:
Figure 2: Steglich esterification of 6-amino-3-chloropicolinic acid.
Materials:
-
6-amino-3-chloropicolinic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-amino-3-chloropicolinic acid (1.0 equivalent) and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous dichloromethane.
-
Addition of Reagents: Add anhydrous methanol (1.5-2.0 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Coupling Reaction: While stirring at 0 °C, add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane. b. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel or recrystallization as described in Protocol 1.
Applications of Methyl 6-amino-3-chloropicolinate
Methyl 6-amino-3-chloropicolinate serves as a crucial intermediate in the synthesis of various commercial products, most notably in the agrochemical and pharmaceutical sectors.
Agrochemicals: Synthesis of Auxin Mimic Herbicides
Methyl 6-amino-3-chloropicolinate is a key building block for a class of synthetic auxin herbicides known as 6-arylpicolinates.[4][5][6] These herbicides mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[5][7] The synthesis typically involves a Suzuki coupling reaction between the Methyl 6-amino-3-chloropicolinate core and a substituted arylboronic acid.
Figure 3: Synthetic pathway to 6-arylpicolinate herbicides.
The resulting 6-arylpicolinate herbicides act by binding to auxin receptors in plants, such as the F-box protein TIR1/AFB family. This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and causing the herbicidal effect.
Figure 4: Simplified auxin mimic herbicide signaling pathway.
Pharmaceuticals: A Building Block for Drug Discovery
Methyl 6-amino-3-chloropicolinate is also a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its structure is found in precursors to various kinase inhibitors, including Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[8][][10][11][12]
The synthesis of these inhibitors often involves the functionalization of the amino group of Methyl 6-amino-3-chloropicolinate, for example, through amide bond formation or nucleophilic aromatic substitution reactions.
Figure 5: General workflow for pharmaceutical synthesis.
The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that regulates cell growth, differentiation, and immune responses.[][10] Dysregulation of this pathway is implicated in various diseases. JAK inhibitors act by blocking the activity of JAK enzymes, thereby modulating the downstream signaling cascade.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
